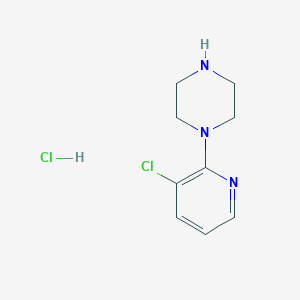

1-(3-Chloropyridin-2-yl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGSEDSIYNTQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Coupling of 3-Chloropyridin-2-yl Chloride and Piperazine

The foundational synthesis involves reacting 3-chloropyridin-2-yl chloride with piperazine in a polar aprotic solvent (e.g., DMF, acetonitrile) under basic conditions. Triethylamine or sodium carbonate neutralizes HCl byproducts, driving the reaction forward. The crude product is precipitated as the hydrochloride salt using concentrated HCl.

Reaction Scheme:

$$

\text{3-Chloropyridin-2-yl chloride} + \text{Piperazine} \xrightarrow{\text{Base, DMF}} \text{1-(3-Chloropyridin-2-yl)piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Key parameters:

Solvent Optimization

Ethanol and toluene mixtures (5:10 v/v) enhance solubility during recrystallization, reducing impurities to <2%. Anhydrous conditions prevent hydrolysis of the chloropyridine intermediate.

Catalytic and Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Patent WO2019208812A1 discloses a Suzuki-Miyaura coupling variant using 3-bromopyridine and piperazine derivatives. While costly, this method achieves regioselectivity >95%:

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 80% compared to conventional heating, with comparable yields (70–75%). This method minimizes thermal degradation of sensitive intermediates.

Purification and Characterization

Crystallization Techniques

Recrystallization from dichloromethane/ethanol (5:10) yields needle-like crystals with 99.5% HPLC purity. Alternative protocols use activated charcoal to adsorb colored impurities.

Table 1: Comparative Analysis of Purification Methods

| Method | Solvent System | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Recrystallization | CH$$2$$Cl$$2$$:EtOH | 99.5 | 58 | |

| Column Chromatography | Hexane:EtOAc (3:1) | 98.2 | 62 | |

| Acid-Base Extraction | HCl/NaOH | 97.8 | 70 |

Spectroscopic Characterization

- $$^1$$H NMR (DMSO-d$$_6$$): δ 8.16 (d, 1H, pyridyl), 3.85 (m, 4H, piperazine), 2.72 (m, 4H)

- IR : 1590 cm$$^{-1}$$ (C=N stretch), 750 cm$$^{-1}$$ (C-Cl)

Industrial-Scale Optimization

Chemical Reactions Analysis

1-(3-Chloropyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Coordination Chemistry: It acts as a ligand, forming complexes with metals.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

1-(3-Chloropyridin-2-yl)piperazine hydrochloride has been investigated for its effects on the central nervous system. It is noted for its interaction with various neurotransmitter receptors, which makes it a candidate for developing treatments for neurological disorders. For instance, studies have shown that piperazine derivatives can act as sigma receptor ligands, which are implicated in conditions such as anxiety and depression .

Pain Management

Research indicates that compounds similar to this compound may be effective in managing pain. A patent describes the use of piperazine derivatives for treating conditions like inflammatory bowel disease, anxiety disorders, and chronic pain . These findings suggest that this compound could be part of a new class of analgesics targeting specific pathways involved in pain perception.

Detection of Designer Drugs

The compound has also been utilized in analytical chemistry for detecting piperazine derivatives in biological samples. A study developed a rapid method using liquid chromatography-mass spectrometry (LC-MS) to identify abused piperazine derivatives, including this compound, in urine and serum samples. This method enhances the ability to differentiate between therapeutic use and recreational abuse of piperazines .

Case Study: Neuroimaging

A recent study explored the potential of this compound as a radiotracer for positron emission tomography (PET) imaging of neurodegenerative diseases. The compound was evaluated for its ability to bind to alpha-synuclein fibrils, which are associated with Parkinson's disease and other synucleinopathies. The findings indicated that the compound could serve as a valuable tool for diagnosing and monitoring these conditions through advanced imaging techniques .

Case Study: Drug Development

In drug development contexts, this compound has been part of formulations aimed at treating psychiatric disorders. The compound's structural properties allow it to modulate neurotransmitter systems effectively, making it a candidate for further exploration in clinical trials targeting mental health conditions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions, forming coordination complexes that can influence various chemical and biological processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Differences

- This may enhance solubility and receptor binding specificity .

- Substituent Position: The 3-chloro group on pyridine (vs. 3-chloro on phenyl in m-CPP) alters steric and electronic interactions. For example, m-CPP exhibits 5-HT1B agonism, while pyridine derivatives may interact with insecticidal targets like ryanodine receptors .

Physicochemical Properties

- Solubility : The hydrochloride salt form enhances water solubility across all compounds. The pyridine ring in the target compound may further improve solubility compared to phenyl analogs.

Biological Activity

1-(3-Chloropyridin-2-yl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various studies and findings.

Chemical Structure and Properties

This compound is a piperazine derivative, characterized by the presence of a chlorinated pyridine moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that are significant for its biological activity, including solubility and interaction with various biological targets.

The primary biological activities of this compound are linked to its interaction with specific receptors and ion channels. Notably, it has been shown to selectively inhibit TRPC3 (Transient Receptor Potential Cation Channel Subfamily C Member 3) channels, which play a crucial role in various physiological processes including calcium signaling in cells . This inhibition can lead to significant effects on cellular functions, such as modulation of neurotransmitter release and muscle contraction.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against Chlamydia species and other bacterial pathogens . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective qualities. In models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), compounds that inhibit TRPC channels have shown promise in alleviating symptoms and slowing disease progression . This effect is attributed to the modulation of calcium influx into neurons, which is critical for maintaining neuronal health.

Study on TRPC Channel Inhibition

A study published in 2019 focused on the inhibition of TRPC3 channels by various compounds, including this compound. The findings revealed that this compound effectively reduced calcium influx in neuronal cells, suggesting potential applications in treating conditions associated with excessive calcium signaling .

Antibacterial Activity Assessment

In another investigation, piperazine derivatives were tested for their antibacterial efficacy against Neisseria meningitidis and Haemophilus influenzae. The results indicated that certain modifications to the piperazine structure enhanced antibacterial activity significantly. While specific data for this compound was not detailed, similar compounds showed promising results .

Comparative Data Table

The following table summarizes the biological activities of various piperazine derivatives compared to this compound:

| Compound Name | Activity Type | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Chloropyridin-2-yl)piperazine | TRPC Channel Inhibitor | Not specified | Calcium signaling modulation |

| Piperazine Derivative A | Antibacterial | 64 μg/mL | Disruption of cell wall synthesis |

| Piperazine Derivative B | Antichlamydial | 32 μg/mL | Metabolic pathway interference |

Q & A

Q. Table 1: Example Synthetic Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | HOBt, TBTU, NEt₃, DMF, RT, 24h | ~60-70% | |

| Salt Formation | HCl (g), diethyl ether | >95% purity |

Advanced: How can researchers address low yields in the cyclocondensation step during synthesis?

Methodological Answer:

Low yields in cyclocondensation (e.g., diethanolamine and aryl halides) often stem from incomplete halogenation or side reactions. Strategies include:

- Halogenation optimization : Use PCl₅ or SOCl₂ in refluxing toluene to ensure complete conversion of diethanolamine to β,β'-dichloro derivatives .

- Catalyst screening : Introduce KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track intermediate formation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm piperazine ring protons (δ 2.5–3.5 ppm) and pyridinyl chlorine substitution .

- HPLC : Reverse-phase C18 columns with mobile phases like 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) for purity assessment (>98%) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns matching Cl atoms .

Advanced: How to resolve co-elution of impurities in HPLC analysis?

Methodological Answer:

Co-eluting impurities (e.g., des-chloro byproducts or dimeric species) can be resolved by:

- Mobile phase optimization : Use ion-pair reagents (e.g., 10 mM ammonium formate, pH 3.0) with acetonitrile gradients to improve resolution .

- Column switching : Employ two-dimensional LC (C18 + phenyl-hexyl columns) for orthogonal separation .

- Forced degradation studies : Acid/thermal stress followed by LC-MS/MS to identify degradation pathways and adjust methods .

Basic: What are the storage and stability considerations?

Methodological Answer:

Store in airtight, light-resistant containers under nitrogen at 2–8°C. Stability studies show <5% degradation over 12 months when protected from moisture (Karl Fischer titration <0.1% H₂O) . Avoid prolonged exposure to alkaline conditions, which hydrolyze the piperazine ring.

Advanced: How to evaluate receptor-binding activity in vitro?

Methodological Answer:

- Radioligand displacement assays : Use ³H-labeled serotonin (5-HT) or dopamine receptor ligands in HEK293 cells expressing human 5-HT₂A or D₂ receptors. Calculate IC₅₀ values via nonlinear regression .

- Functional assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (FLIPR assays) to assess agonism/antagonism .

- Cross-reactivity screening : Test against off-target receptors (e.g., α₁-adrenergic, histamine H₁) to confirm selectivity .

Basic: How to handle discrepancies in reported toxicity data?

Methodological Answer:

Discrepancies (e.g., acute toxicity classifications between sources) require:

- Re-evaluation under standardized protocols : Follow OECD Guidelines 423 (acute oral toxicity) or 436 (skin irritation) .

- Batch-specific testing : Conduct in-house LD₅₀ studies in rodents or zebrafish embryos to validate supplier SDS data .

Advanced: What strategies mitigate piperazine ring oxidation during long-term studies?

Methodological Answer:

- Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in formulation buffers .

- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to reduce oxidative degradation during storage .

- Real-time stability monitoring : Use UPLC-PDA at 0, 3, 6, and 12 months to track oxidation products (e.g., N-oxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.